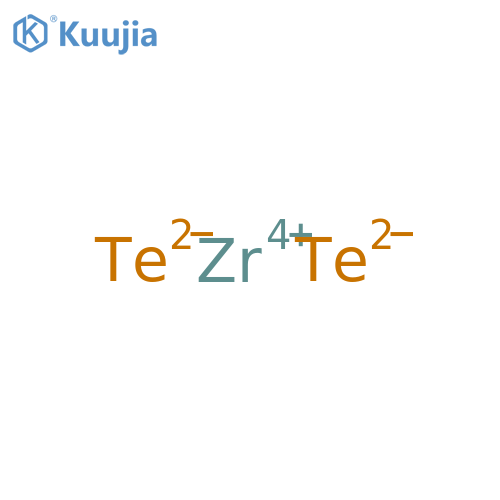Cas no 32321-65-6 (zirconium ditelluride)

zirconium ditelluride structure
商品名:zirconium ditelluride
zirconium ditelluride 化学的及び物理的性質
名前と識別子
-
- zirconium ditelluride
- ditelluroxozirconium
- Zirconium telluride
- Zirconium telluride (ZrTe2)
- EINECS 250-988-4
- zirconium(IV) telluride
- DTXSID301014623
- 32321-65-6
- bis(tellanylidene)zirconium
- DTXCID001437169
-
- MDL: MFCD00145549
- インチ: InChI=1S/2Te.Zr
- InChIKey: WGDSTGHBOKMWCA-UHFFFAOYSA-N
- ほほえんだ: [Te].[Te].[Zr]
計算された属性
- せいみつぶんしりょう: 347.715
- どういたいしつりょう: 349.717
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 3
- 回転可能化学結合数: 0
- 複雑さ: 18.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 0
じっけんとくせい
- 色と性状: 灰色粉末
- ゆうかいてん: 419.58°C
- ふってん: 907.05°C
- LogP: -0.53660
- ようかいせい: 水に溶けない
zirconium ditelluride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-272790-5 g |
Zirconium telluride, |
32321-65-6 | 5g |
¥933.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-272790-5g |
Zirconium telluride, |
32321-65-6 | 5g |
¥933.00 | 2023-09-05 |
zirconium ditelluride 関連文献
-
R. E. Dodd,P. L. Robinson Annu. Rep. Prog. Chem. 1948 45 82
-
Igor D. Sadekov,A V. Zakharov Russ. Chem. Rev. 1999 68 909
-
3. Hyper–Rayleigh scattering in 2D redox exfoliated semi-metallic ZrTe2 transition metal dichalcogenideManoel L. da Silva-Neto,Renato Barbosa-Silva,Cid B. de Araújo,Christiano J. S. de Matos,Ali M. Jawaid,Allyson J. Ritter,Richard A. Vaia,Anderson S. L. Gomes Phys. Chem. Chem. Phys. 2020 22 27845
32321-65-6 (zirconium ditelluride) 関連製品
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 506-17-2(cis-Vaccenic acid)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:32321-65-6)碲化锆

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ